1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone
Description
1-((1R,5S)-3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane core, a pyridin-3-yloxy substituent at the 3-position, and a thiophen-3-yl ethanone group. The stereochemistry (1R,5S) of the bicyclic framework is critical for its biological interactions, as the spatial arrangement of functional groups influences binding affinity and selectivity. The pyridine and thiophene moieties contribute to its electronic properties, enabling interactions with enzymes or receptors through π-π stacking, hydrogen bonding, or hydrophobic effects.
Properties
IUPAC Name |
1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-18(8-13-5-7-23-12-13)20-14-3-4-15(20)10-17(9-14)22-16-2-1-6-19-11-16/h1-2,5-7,11-12,14-15,17H,3-4,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIVBOQIAKVSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CSC=C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone typically involves a multi-step organic synthesis. The starting materials often include pyridine derivatives, thiophene derivatives, and other necessary organic reagents. Reaction conditions might involve:
Catalysts like palladium or other transition metals.
Solvents such as dichloromethane, ethanol, or acetonitrile.
Temperature control, generally ranging from room temperature to reflux conditions. Industrial Production Methods: Industrial-scale production might leverage continuous flow chemistry techniques or batch processing to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound can undergo various types of chemical reactions such as:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Undergoes reduction reactions, yielding different reduced states.
Substitution: Electrophilic and nucleophilic substitution reactions lead to various derivatives.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products depend on the reaction type. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could result in various substituted pyridine or thiophene derivatives.
Scientific Research Applications
1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone has broad applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological targets.
Medicine: Explored for potential therapeutic effects due to its bioactive structure.
Industry: Utilized in the development of novel materials and compounds.
Mechanism of Action
The mechanism of action involves interaction with molecular targets, likely binding to specific receptors or enzymes. This binding alters the activity of these targets, leading to physiological or biochemical changes. The precise pathways depend on the context of its application.
Comparison with Similar Compounds
Table 1: Structural Comparison of Azabicyclo[3.2.1]octane Derivatives
| Compound Name | Substituents | Key Features | Biological Activity |
|---|---|---|---|
| Target Compound | 3-(Pyridin-3-yloxy), 2-(thiophen-3-yl)ethanone | Thiophene’s sulfur enhances lipophilicity; pyridine’s nitrogen enables hydrogen bonding | Potential CNS modulation (inferred from analogs) |
| 3-Phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one () | 3-(Pyridin-3-yloxy), phenylpropanone | Phenyl group increases aromatic interactions; lacks thiophene’s electronic effects | Studied for neurotransmitter interactions |
| 1-((1R,5S)-3-(1H-1,2,4-Triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one () | 3-Triazole, 3-chlorophenylpropanone | Triazole’s strong hydrogen bonding; chlorine’s electronegativity | Enhanced selectivity in enzyme inhibition |
| 8-[6-(Propan-2-yloxy)pyridine-3-carbonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane () | Pyrazole, pyridine-carbonyl | Pyrazole’s metabolic stability; carbonyl group for polarity modulation | N-Acylethanolamine acid amidase (NAAA) inhibition |
| 1-((1R,5S)-3-(Methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone () | 3-Methylthio, naphthalene | Methylthio’s hydrophobicity; naphthalene’s planar structure | Analgesic activity in preclinical models |
Pharmacokinetic and Pharmacodynamic Differences
- Thiophene vs. Phenyl : The thiophen-3-yl group in the target compound introduces sulfur, which may improve metabolic stability compared to phenyl analogs. Sulfur’s electronegativity and larger atomic size can alter cytochrome P450 interactions .
- Pyridin-3-yloxy vs. Triazole : The pyridin-3-yloxy group’s oxygen atom facilitates hydrogen bonding with target proteins, while triazole derivatives () exhibit stronger binding due to their dual hydrogen-bonding capacity .
- Thiophene vs. Naphthalene : Naphthalene-containing analogs () show higher lipophilicity, enhancing blood-brain barrier penetration but increasing off-target risks. Thiophene’s smaller size may improve selectivity .
Research Findings and Data
Key Pharmacological Studies
- : Analogs with bicyclo[3.2.1]octane cores reduced inflammatory pain in mice (ED₅₀ = 2.5 mg/kg) via COX-2 inhibition, suggesting the target compound may share this pathway .
- : Pyrazole-containing derivatives showed IC₅₀ = 0.8 μM against NAAA, a target for inflammatory and neuropathic pain .
- : Pyridin-3-yloxy analogs exhibited moderate affinity for the serotonin transporter (Ki = 120 nM), indicating CNS activity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| Target Compound | 356.44 | 2.8 | 0.15 (PBS) | 45 (human liver microsomes) |
| 3-Phenyl Analog () | 364.43 | 3.2 | 0.08 (PBS) | 32 |
| Triazole Derivative () | 390.87 | 2.5 | 0.20 (DMSO) | 60 |
| Naphthalene Analog () | 385.49 | 4.1 | 0.03 (PBS) | 22 |
Biological Activity
1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that belongs to a class of bicyclic amines. This compound features a unique bicyclic structure with potential implications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Structural Characteristics
The compound consists of:
- Bicyclic Core : An 8-azabicyclo[3.2.1]octane framework, which provides a rigid structure conducive to biological activity.
- Functional Groups : A pyridin-3-yloxy group and a thiophen-3-yl group, which may enhance its interaction with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors or enzymes in biological systems. The presence of the pyridine and thiophene moieties suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit diverse pharmacological activities, including:
- Antidepressant Effects : Analogous compounds have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antimicrobial Activity : The heterocyclic nature of the compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Synthetic Routes
The synthesis of 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yloxy)ethanone typically involves:
- Formation of the Bicyclic Core : Utilizing Diels-Alder reactions or other cyclization methods.
- Introduction of Functional Groups : Employing nucleophilic substitution for attaching the pyridine and thiophene groups.
The compound's molecular characteristics include:
- Molecular Formula : C₁₈H₂₁N₃O₁S
- Molecular Weight : 311.4 g/mol
These properties suggest that the compound is relatively stable under standard laboratory conditions.
Q & A
Q. What are the key synthetic challenges in preparing 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone?
The synthesis involves multi-step routes requiring precise stereochemical control of the azabicyclo[3.2.1]octane core and regioselective functionalization. Critical steps include:
- Stereoselective formation of the bicyclic scaffold via cyclization reactions under controlled temperature (e.g., reflux conditions) and solvent polarity .
- Coupling of pyridin-3-yloxy and thiophen-3-yl groups using nucleophilic substitution or cross-coupling catalysts (e.g., Pd-mediated reactions) .
- Purification challenges due to polar byproducts; reverse-phase HPLC or column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How is the stereochemistry of the bicyclic core verified experimentally?
Q. What spectroscopic techniques are used to characterize this compound?
- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
- 1H/13C NMR resolves signals for the pyridinyloxy (δ 7.1–8.5 ppm) and thiophenyl (δ 6.5–7.5 ppm) groups, with bicyclic protons appearing as complex multiplet signals .
Advanced Research Questions
Q. How can researchers optimize reaction yields when coupling the thiophen-3-yl group to the bicyclic core?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiophene moiety .
- Catalyst screening : Pd(PPh₃)₄ or CuI-based systems improve cross-coupling efficiency for heteroaromatic groups .
- Reaction monitoring : Use TLC or in-situ IR to detect intermediates and adjust reaction times dynamically .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Q. How do structural modifications (e.g., replacing pyridinyloxy with other substituents) impact biological activity?
Q. How to resolve contradictions in pharmacological data across similar azabicyclo derivatives?
- Purity verification : Contradictions often arise from impurities; use LC-MS (>95% purity thresholds) and orthogonal analytical methods (e.g., elemental analysis) .
- Biological assay standardization : Ensure consistent cell lines (e.g., HEK293 for GPCR studies) and control for stereochemical batch variations .
Q. What strategies mitigate racemization during synthesis of the (1R,5S) stereoisomer?
- Chiral auxiliaries : Temporarily fix stereocenters during key steps (e.g., Evans oxazolidinones) .
- Low-temperature reactions : Perform nucleophilic substitutions at ≤0°C to minimize epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
